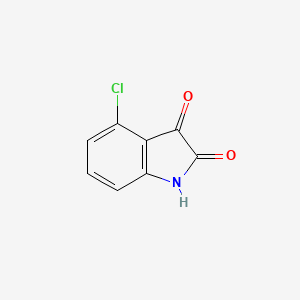

4-Chloroisatin

Descripción

Overview of Isatin (B1672199) Heterocycles in Medicinal Chemistry

Isatin, or 1H-indole-2,3-dione, is a naturally occurring and synthetically versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. nih.govrjppd.org It consists of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, featuring two ketone groups at positions 2 and 3. ijpsr.comchemrj.org This unique structural arrangement provides a valuable scaffold for the synthesis of a wide array of pharmacologically active molecules. nih.govchemrj.org

The isatin nucleus itself, along with its derivatives, exhibits a diverse range of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties. rjppd.orgijpsr.comchemrj.org The reactivity of the C3-carbonyl group and the N-H group at position 1 allows for various chemical modifications, leading to the development of novel therapeutic agents. nih.govbiomedres.us The versatility of isatin has established it as a promising candidate for further investigation in numerous fields of drug discovery. ijpsr.comnih.gov

Significance of Halogenation in Isatin Derivatives

The introduction of halogen atoms, such as chlorine, into the isatin ring system is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of the parent compound. jetir.orgnih.gov Halogenation, particularly at the C4, C5, C6, or C7 positions of the aromatic ring, can significantly influence the molecule's properties. jetir.orgnih.gov

Research Objectives and Scope for 4-Chloroisatin Studies

Research into this compound is driven by the broader goals of understanding structure-activity relationships (SAR) within the isatin family and developing novel therapeutic agents. The specific placement of the chlorine atom at the 4-position of the isatin ring presents a unique set of physicochemical properties that warrant detailed investigation.

Key research objectives for studies involving this compound often include:

Synthesis and Characterization: Developing efficient synthetic routes to obtain this compound and its derivatives, and thoroughly characterizing their chemical structures using various analytical techniques. researchgate.netiucr.org

Biological Evaluation: Screening this compound and its derivatives for a range of biological activities, such as anticancer, antimicrobial, and anti-inflammatory effects. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies: Investigating how the 4-chloro substitution, in comparison to other halogenation patterns or unsubstituted isatin, influences biological activity. mdpi.comrsc.org For example, research has shown that substituting isatin at the 4-position with chlorine can yield good results in asymmetric aldol (B89426) reactions, a key process in synthesizing pharmacologically important molecules. rsc.orgrsc.org

Mechanism of Action Studies: Elucidating the molecular mechanisms by which this compound exerts its biological effects, which could involve interactions with specific enzymes or receptors.

The scope of these studies is generally confined to the laboratory setting, focusing on in vitro and in silico investigations to establish a foundational understanding of the compound's potential before any further development is considered. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-4-2-1-3-5-6(4)7(11)8(12)10-5/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYFISNDMZKGRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212852 | |

| Record name | Indole-2,3-dione, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6344-05-4 | |

| Record name | 4-Chloroisatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6344-05-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-2,3-dione, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLOROISATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0NSS4B19Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Chloroisatin and Its Derivatives

Conventional Synthetic Routes to 4-Chloroisatin

Traditional methods for synthesizing the isatin (B1672199) core, which can be adapted for this compound, primarily rely on cyclization reactions of aniline (B41778) precursors. The Sandmeyer and related methodologies are foundational in this context.

Sandmeyer Methodology for Isatin and Halogenated Isatin Synthesis

The Sandmeyer methodology, first reported in 1919, remains one of the oldest, most straightforward, and frequently utilized methods for preparing isatin and its substituted analogs. wikipedia.orgsynarchive.comscielo.br The synthesis of this compound via this route commences with a meta-substituted aniline, specifically 3-chloroaniline.

A significant challenge in the synthesis of 4-substituted isatins from meta-substituted anilines is the potential formation of two regioisomers: the 4- and 6-substituted products. scribd.comscispace.com In the case of 3-chloroaniline, the cyclization can occur at either of the positions ortho to the amino group, leading to a mixture of this compound and 6-chloroisatin (B1630522). researchgate.net The separation of these isomers can be challenging but has been achieved by methods such as high-speed counter-current chromatography (HSCCC). researchgate.netscielo.br

Table 1: Overview of the Sandmeyer Isatin Synthesis

| Step | Reactants | Key Reagents | Intermediate/Product | Typical Yield | Reference(s) |

|---|---|---|---|---|---|

| 1. Condensation | Aniline (or substituted aniline), Chloral (B1216628) hydrate (B1144303) | Hydroxylamine hydrochloride, Sodium sulfate | α-Isonitrosoacetanilide | Not specified | wikipedia.org, synarchive.com |

Synthesis from oximinoacetanilide precursors

The synthesis focusing on the oximinoacetanilide (or isonitrosoacetanilide) intermediate is intrinsically part of the Sandmeyer route, but can be considered a distinct methodological focus, especially when modifications are introduced. nih.gov The procedure involves the initial synthesis and isolation of the N-(aryl)-2-(hydroxyimino)acetamide, which is then subjected to cyclization conditions. synarchive.combanglajol.info

For lipophilic or poorly soluble oximinoacetanilide analogs, the classical cyclization in sulfuric acid can be inefficient. nih.gov To circumvent these solubility issues and improve yields, alternative acids have been employed. Methanesulfonic acid, for example, has proven effective as a reaction medium, providing the corresponding isatin products where the sulfuric acid method yielded little to no product. nih.gov Another alternative dehydrating agent used for the cyclization step is polyphosphoric acid (PPA). scribd.com

A modified approach involves preparing benzyl- or methyloximinoacetanilides. nih.gov When these intermediates are heated in sulfuric or methanesulfonic acid, they cyclize to form the isatin, eliminating benzyl (B1604629) alcohol or methanol, respectively. This modification circumvents some of the issues associated with the classical Sandmeyer reaction using chloral hydrate and allows for the reproducible production of substituted isatins. nih.gov

Advanced Synthetic Strategies

Modern synthetic methods have expanded the toolkit for creating complex derivatives of this compound, focusing on efficiency, diversity, and environmental considerations.

1,3-Dipolar Cycloaddition Reactions in this compound Derivative Synthesis

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. internationaljournalssrg.orgorganic-chemistry.org In the context of this compound, this reaction is typically used to build new heterocyclic systems fused or attached to the isatin core. This is often achieved by first functionalizing the isatin nitrogen with a group that can act as a dipolarophile, such as an allyl or propargyl group. internationaljournalssrg.org

For instance, 5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione can be synthesized by reacting 5-chloroisatin (B99725) with 3-bromopropyne. This N-alkynylated isatin then serves as the dipolarophile in a Huisgen 1,3-dipolar cycloaddition with an azide (B81097) (like benzylazide) to yield 1,2,3-triazole derivatives. Similarly, N-allylated chloroisatin can react with nitrile oxides (generated in situ from aldoximes) to produce isoxazoline-functionalized isatins. internationaljournalssrg.orginternationaljournalssrg.org These reactions are often completely regioselective. internationaljournalssrg.org

A theoretical study using Density Functional Theory (DFT) has been employed to elucidate the reactivity, selectivity, and mechanisms of these cycloaddition reactions, with results showing good consistency with experimental data. internationaljournalssrg.orginternationaljournalssrg.org

Synthesis of Spiroheterocycles involving this compound

The C3-carbonyl group of the isatin ring is highly reactive and serves as a key electrophilic center for the synthesis of spiroheterocycles. wikipedia.org These reactions typically involve a condensation step between this compound and a binucleophilic reagent, leading to the formation of a five- or six-membered ring spiro-fused at the C3 position.

One common strategy is a three-component reaction. For example, the reaction of an isatin derivative, 4-hydroxy-2H-quinolin-2-one, and malononitrile (B47326) or ethyl cyanoacetate (B8463686) can produce spiro[4H-pyrano[3,2-c]quinolin-4,3′-indoline] derivatives. orientjchem.org This reaction proceeds through an initial Knoevenagel condensation of isatin with the active methylene (B1212753) compound, followed by a Michael addition and subsequent cyclization. orientjchem.org

Another example is the synthesis of spiro-oxadiazoline derivatives. researchgate.netresearchgate.net This can be achieved by first converting 5-chloroisatin to its corresponding 3-carbohydrazone, which then reacts with acetic anhydride (B1165640) to form a 5-spiro(5′-chloroisatin)-2-(N-acetyl hydrazino)-4-N-acetyl-Δ²-1,3,4-oxadiazoline. researchgate.netresearchgate.net Although these examples use 5-chloroisatin, the underlying reactivity of the isatin core ensures the applicability of these methods to this compound.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, which aim to reduce waste and energy consumption, microwave (MW) and ultrasound irradiation have emerged as effective tools in organic synthesis. scielo.brnih.gov

Ultrasound-assisted organic synthesis has been shown to offer short reaction times, high yields, and mild conditions. scielo.br It has been successfully applied to the 1,3-dipolar cycloaddition reactions for preparing isatin-tethered 1,2,3-triazoles, increasing yields from 63-75% (conventional heating) to 82-98% in just five minutes. scielo.brresearchgate.net Ultrasound has also been used to promote the three-component synthesis of spiro[pyrano-quinolin-indoline]diones in water, an environmentally benign solvent. orientjchem.org

Microwave-Assisted Organic Synthesis (MAOS) is another green technique that significantly accelerates reaction rates. arkat-usa.org The synthesis of hydrazone derivatives from this compound and a hydrazide was achieved in 2-3 minutes under microwave irradiation, compared to 4-6 hours using conventional heating, with improved yields (90-98% vs. 80-88%). arkat-usa.org Microwave irradiation has also been effectively used to accelerate the N-alkylation of isatin and the synthesis of 1,2,4-triazino[5,6-b]indole-3-thiols from 5-chloroisatin. nih.govresearchgate.net These solvent-free or reduced-solvent methods represent an eco-friendly and efficient alternative to traditional synthetic protocols. nih.gov

Table 2: Comparison of Conventional vs. Green Synthesis of Isatin Derivatives

| Reaction Type | Method | Conditions | Reaction Time | Yield | Reference(s) |

|---|---|---|---|---|---|

| Hydrazone Synthesis | Conventional | Reflux in Ethanol | 4-6 hours | 80-88% | arkat-usa.org |

| Hydrazone Synthesis | Microwave | Ethanol, Acetic Acid | 2-3 minutes | 90-98% | arkat-usa.org |

| 1,2,3-Triazole Synthesis | Conventional | Stirring, rt | 14-31 hours | 63-75% | scielo.br |

Chemical Reactivity and Transformation Studies of 4 Chloroisatin

Nucleophilic Substitution Reactions

The chlorine atom on the aromatic ring of 4-chloroisatin is generally unreactive towards typical nucleophilic aromatic substitution (SNAr) due to the electron-donating nature of the adjacent nitrogen atom. However, the reactivity can be enhanced in specific contexts. More commonly, nucleophilic substitution reactions target other positions after initial transformations. For instance, the C4-chloro substituent's reactivity is often explored in more complex heterocyclic systems derived from this compound. Research on related chloro-substituted quinolinones and pyranoquinolinones demonstrates that a chloro group can be displaced by various nucleophiles such as azides, amines, and thiols, suggesting that activation of the this compound ring system could facilitate similar substitutions. researchgate.netmdpi.com The general principle of nucleophilic substitution involves an electron-rich species attacking a substrate, replacing a leaving group. veerashaivacollege.org In many cases involving isatins, reactions at the C3-carbonyl or N1-position are more prevalent than direct substitution at the chlorinated benzene (B151609) ring.

Cycloaddition Reactions

This compound and its derivatives are valuable substrates in cycloaddition reactions, particularly [3+2] or 1,3-dipolar cycloadditions, which are powerful methods for constructing five-membered heterocyclic rings. These reactions typically involve the generation of a 1,3-dipole that reacts with a dipolarophile.

For these reactions to occur, this compound is often first functionalized, for example, by N-alkylation with a group containing a double or triple bond, which then acts as the dipolarophile. In one study, 5-chloroisatin (B99725) was N-alkylated with propargyl bromide to form an N-propargyl derivative. This derivative then successfully participated in a 1,3-dipolar cycloaddition with an azide (B81097) to yield 1,2,3-triazole derivatives. Similarly, N-allyl-5-chloroisatin has been used as a dipolarophile in reactions with nitrile oxides (generated from aldoximes) to produce isoxazoline-spiro-oxindoles. internationaljournalssrg.orginternationaljournalssrg.orgijaems.com These reactions are often highly regioselective. internationaljournalssrg.orginternationaljournalssrg.org The use of copper catalysts (CuI) in azide-alkyne cycloadditions (a "click" reaction) has been shown to significantly improve yields of the resulting triazoles. slideshare.net

Condensation Reactions with Amines and Hydrazines

The C3-carbonyl group of this compound is highly electrophilic and readily undergoes condensation reactions with a wide variety of primary amines and hydrazine (B178648) derivatives. This reactivity is a cornerstone of isatin (B1672199) chemistry, leading to the formation of a vast number of Schiff bases and hydrazones.

The reaction typically involves the nucleophilic attack of the amine or hydrazine on the C3-carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond. These reactions are often carried out in refluxing ethanol, sometimes with a catalytic amount of acetic acid. researchgate.netresearchgate.net For example, this compound has been condensed with various substituted semicarbazides and hydrazides to produce the corresponding this compound-3-semicarbazones and hydrazones. researchgate.net Similarly, reaction with hydrazine hydrate (B1144303) yields this compound-3-hydrazone. researchgate.net This straightforward condensation provides a modular approach to synthesizing large libraries of isatin derivatives for further study.

Oxidative Cyclization Reactions

Derivatives of this compound, particularly its hydrazones, can undergo oxidative cyclization to form more complex fused heterocyclic systems. This transformation typically involves the treatment of an isatin-3-hydrazone with an oxidizing agent or a cyclizing agent under specific conditions.

One notable example is the reaction of isatin 3-carbohydrazones with acetic anhydride (B1165640). Refluxing the carbohydrazone in acetic anhydride leads to an oxidative cyclization, yielding spiro-oxadiazoline derivatives. banglajol.inforesearchgate.net This reaction creates a new five-membered heterocyclic ring attached at the C3-position of the oxindole (B195798) core. While specific examples starting directly from this compound are less commonly detailed in the provided literature, the chemistry is well-established for the closely related 5-chloroisatin, which undergoes condensation to form a carbohydrazone that can be subsequently cyclized. banglajol.inforesearchgate.net

N-Alkylation of this compound

The nitrogen atom of the indole (B1671886) ring in this compound is acidic and can be deprotonated by a base, allowing for subsequent N-alkylation with various alkyl halides. This reaction is a common strategy to introduce diverse functional groups at the N1-position, which can modulate the molecule's properties or provide a handle for further transformations.

A variety of conditions have been developed for this reaction. A common method involves using a base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (B52724). arkat-usa.orgnih.gov The use of KF/alumina in refluxing acetonitrile has also been reported as an effective system for the N-alkylation of isatins, including 5-chloroisatin. arkat-usa.org Microwave-assisted synthesis has been shown to significantly accelerate these reactions, reducing reaction times and often improving yields. nih.gov This method has been used to prepare a range of N-alkylated isatins using various alkyl, benzyl (B1604629), and functionalized alkyl halides. nih.gov

| Starting Isatin | Alkylating Agent | Base/Solvent System | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 5-Chloroisatin | Benzyl chloride | KF/Alumina / Acetonitrile | Reflux, 47 h | 1-Benzyl-5-chloroindoline-2,3-dione | arkat-usa.org |

| 5-Chloroisatin | Propargyl bromide | K2CO3, TBAB / DMF | Room Temp. | 5-Chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione | |

| Isatin | Ethyl chloroacetate | K2CO3 / DMF | Microwave | N-Ethoxycarbonylmethylisatin | nih.gov |

| Isatin | Benzyl chloride | KF/Alumina / Acetonitrile | Reflux, 2 h | 1-Benzylindoline-2,3-dione | arkat-usa.org |

Formation of Schiff Bases and Thiosemicarbazones from this compound

As an extension of the condensation reactions mentioned earlier, the formation of Schiff bases (imines) and thiosemicarbazones is a prominent feature of this compound's reactivity. These reactions proceed via the C3-carbonyl group.

Schiff Bases: Condensation of this compound with various primary aromatic or heterocyclic amines yields the corresponding N-substituted imines, also known as Schiff bases. The reaction is typically acid-catalyzed and involves the removal of water. mdpi.com The resulting C=N bond is a key structural motif in many biologically active compounds.

Thiosemicarbazones: The reaction of this compound with thiosemicarbazide (B42300) or its N4-substituted derivatives produces this compound-3-thiosemicarbazones. researchgate.net This condensation is usually performed by refluxing the reactants in an alcoholic solvent with a few drops of acetic acid. researchgate.net The thiosemicarbazone moiety introduces additional donor atoms (N and S), which is particularly important for the coordination chemistry of these ligands.

| Starting Isatin | Reagent | Reaction Type | Conditions | Product Class | Reference |

|---|---|---|---|---|---|

| 5-Chloroisatin | 4-Amino-4,5-dihydro-1H-1,2,4-triazole-5-ones | Schiff Base Formation | Ethanol, Acetic Acid, Reflux | 3-(Triazolimino)-5-chlorooxindoles | mdpi.com |

| 5-Chloroisatin | N4-Aryl thiosemicarbazide | Thiosemicarbazone Formation | Ethanol, Acetic Acid | N4-Aryl-5-chloroisatin-3-thiosemicarbazones | researchgate.net |

| This compound | Substituted semicarbazides | Semicarbazone Formation | Ethanol, Acetic Acid, Reflux | This compound-3-semicarbazones | researchgate.net |

| 5-Chloroisatin | 2-Methyl-4-nitroaniline (B30703) | Schiff Base Formation | - | 5-Chloroisatin Schiff Base | core.ac.uk |

Coordination Chemistry of this compound Derivatives with Metal Ions

The Schiff bases and thiosemicarbazones derived from this compound are excellent ligands for coordinating with various transition metal ions. ajrconline.org The presence of multiple donor atoms, such as the azomethine nitrogen (-C=N-), the oxindole carbonyl oxygen, and the sulfur and nitrogen atoms of the thiosemicarbazone moiety, allows these molecules to act as bidentate or tridentate ligands. core.ac.ukresearchgate.net

The complexation typically involves the deprotonation of the ligand, which then binds to the metal center. A wide range of metal complexes have been synthesized using isatin-derived ligands with ions like Cu(II), Co(II), Ni(II), and Zn(II). core.ac.uk Spectroscopic and analytical data suggest that the geometry of the resulting complexes (e.g., square planar, tetrahedral, or octahedral) depends on the specific metal ion and the ligand structure. core.ac.ukresearchgate.net For example, a Schiff base derived from 5-chloroisatin and 2-methyl-4-nitroaniline was found to act as a bidentate ligand, coordinating through the carbonyl oxygen and azomethine nitrogen to form square planar Cu(II) and Ni(II) complexes and tetrahedral Co(II) and Zn(II) complexes. core.ac.uk The coordination of these ligands to metal ions often leads to significant changes in their chemical and physical properties.

Spectroscopic Characterization Techniques for 4 Chloroisatin and Its Derivatives

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. In the context of 4-chloroisatin and its derivatives, IR spectra provide characteristic absorption bands that confirm the presence of key structural features.

For instance, in a series of this compound-3-semicarbazones, the IR spectra (KBr, cm⁻¹) show distinct peaks corresponding to the hetero NH group (around 3447 cm⁻¹), amide NH (around 3254 cm⁻¹), carbonyl (C=O) group (around 1741 cm⁻¹), and the imine (C=N) bond (around 1608 cm⁻¹). The presence of a 1,2,3-trisubstituted benzene (B151609) ring is indicated by a peak around 745 cm⁻¹. Similarly, for this compound-3-(phenoxyacetyl) hydrazone, the IR spectrum reveals bands for the hetero NH (3345 cm⁻¹), CH₂ (2922 cm⁻¹), C=O (1734 cm⁻¹), and C=N (1608 cm⁻¹) groups.

The following table summarizes the characteristic IR absorption bands for derivatives of this compound:

| Functional Group | Wavenumber (cm⁻¹) | Compound Type |

| Hetero NH | ~3447, 3345 | This compound-3-semicarbazone, this compound-3-(phenoxyacetyl) hydrazone |

| Amide NH | ~3254 | This compound-3-semicarbazone |

| Carbonyl (C=O) | ~1741, 1734 | This compound-3-semicarbazone, this compound-3-(phenoxyacetyl) hydrazone |

| Imine (C=N) | ~1608 | This compound-3-semicarbazone, this compound-3-(phenoxyacetyl) hydrazone |

| 1,2,3-trisubstituted benzene | ~745 | This compound-3-semicarbazone |

| Phenyl CH | ~748 | This compound-3-(phenoxyacetyl) hydrazone |

| CH₂ | ~2922 | This compound-3-(phenoxyacetyl) hydrazone |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of molecules in solution. Both ¹H-NMR and ¹³C-NMR are extensively used in the characterization of this compound and its derivatives.

¹H-NMR Spectroscopy

Proton NMR (¹H-NMR) provides information about the chemical environment of hydrogen atoms in a molecule. For derivatives of this compound, the ¹H-NMR spectra, typically recorded in DMSO-d₆, show characteristic signals for aromatic protons and protons of substituent groups.

In this compound-3-semicarbazone, the aromatic protons appear as a multiplet in the range of δ 7.08-7.50 ppm. The protons of the N=NH and NH groups are observed as singlets at δ 8.37 ppm and δ 13.80 ppm, respectively, and are exchangeable with D₂O. For this compound-3-(phenoxyacetyl) hydrazone, the aromatic protons are observed as a multiplet between δ 7.1-7.9 ppm. The O-CH₂ protons appear as a singlet at δ 5.3 ppm, while the N=NH and heterocyclic NH protons are seen as D₂O exchangeable singlets at δ 8.3 ppm and δ 11.84 ppm, respectively.

The following table presents ¹H-NMR data for some this compound derivatives:

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Assignment |

| This compound-3-semicarbazone | DMSO-d₆ | 7.08-7.50 (m) | 3H, aromatic CH |

| 8.37 (s, D₂O exchangeable) | 1H, N=NH | ||

| 13.80 (s, D₂O exchangeable) | 1H, NH | ||

| This compound-3-(phenoxyacetyl) hydrazone | DMSO-d₆ | 5.3 (s) | 2H, O-CH₂ |

| 7.1-7.9 (m) | 7H, aromatic CH | ||

| 8.3 (s, D₂O exchangeable) | 1H, N=NH | ||

| 11.84 (s, D₂O exchangeable) | 1H, heterocyclic NH | ||

| 1,7-Dichloroindolo[2,1-b]quinazoline-6,12-dione | CDCl₃ | 8.63 (dd, J = 8.1, 0.8 Hz) | 1H |

| 7.97 (d, J = 7.3 Hz) | 1H | ||

| 7.75-7.64 (m) | 3H | ||

| 7.41-7.36 (m) | 1H | ||

| 7-Chloroindolo[2,1-b]quinazoline-6,12-dione | CDCl₃ | 8.60 (d, J = 8.0 Hz) | 1H |

| 8.43 (d, J = 7.9 Hz) | 1H | ||

| 8.05 (d, J = 8.0 Hz) | 1H | ||

| 7.87 (t, J = 7.8 Hz) | 1H | ||

| 7.69 (t, J = 8.1 Hz) | 2H | ||

| 7.37 (d, J = 8.1 Hz) | 1H |

¹³C-NMR Spectroscopy

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound derivatives, ¹³C-NMR spectra are used to confirm the presence of carbonyl carbons, aromatic carbons, and carbons in the substituent groups.

For 1,7-dichloroindolo[2,1-b]quinazoline-6,12-dione, a derivative formed from this compound, the ¹³C-NMR spectrum in CDCl₃ shows signals for the two carbonyl carbons at δ 179.2 and δ 156.2 ppm. rsc.org The aromatic and heterocyclic carbons resonate in the range of δ 116.3 to 149.0 ppm. rsc.org

The following table summarizes the ¹³C-NMR data for a tryptanthrin (B1681603) derivative of this compound:

| Compound | Solvent | Chemical Shift (δ ppm) | Assignment |

| 1,7-Dichloroindolo[2,1-b]quinazoline-6,12-dione | CDCl₃ | 179.2, 156.2 | C=O |

| 149.0, 147.1, 143.9, 138.5, 135.9, 134.7, 134.1, 133.2, 130.1, 128.9, 120.6, 118.9, 116.3 | Aromatic and Heterocyclic Carbons |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound.

The mass spectrum of this compound itself is consistent with its structure. scbt.com For derivatives, mass spectrometry is used to confirm the successful synthesis and to support the proposed structures. For example, the elemental analysis of this compound-3-semicarbazone and this compound-3-(phenoxyacetyl) hydrazone, which is often based on mass spectrometry data, was found to be in close agreement with the calculated values. Gas chromatography-mass spectrometry (GC-MS) has also been employed to identify and separate isomers of chloroisatin, with this compound showing a distinct retention time. scispace.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectra of this compound and its derivatives are used to study their electronic properties and can be influenced by the solvent and substituents.

For example, studies on 3-acylidene 2-oxindoles derived from this compound have shown that UV-Vis spectroscopy can be a valuable tool for assigning the stereochemistry of the exocyclic double bond. rsc.org The spectra of these compounds, recorded in methanol, exhibit characteristic absorption bands that differ between the E and Z isomers due to differences in conjugation. rsc.orgrsc.org

Crystallographic Analysis

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state. The crystal structure of this compound (4-chloro-1H-indole-2,3-dione) has been determined, showing that the asymmetric unit contains two nearly planar molecules. iucr.orgresearchgate.net

In the crystal, the molecules are linked by N—H···O hydrogen bonds, forming infinite chains. iucr.orgresearchgate.net These chains are further connected through C—H···Cl close contacts. iucr.org The bond lengths and angles are similar to those of the parent isatin (B1672199) molecule. iucr.orgresearchgate.net The crystal structure of N-methylated this compound, 4-chloro-1-methylindoline-2,3-dione, has also been reported, revealing an essentially planar molecule with intermolecular C—H···O hydrogen bonds consolidating the crystal packing. iucr.org

The following table summarizes the crystallographic data for this compound:

| Parameter | Value |

| Chemical Formula | C₈H₄ClNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.2745 (8) |

| b (Å) | 6.0367 (6) |

| c (Å) | 14.8609 (14) |

| V (ų) | 717.86 (12) |

| Z | 4 |

| Dcalc (Mg m⁻³) | 1.680 |

| Data obtained from a single crystal X-ray analysis of a sample grown by slow evaporation from an acetone (B3395972) solution. researchgate.net |

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) is a definitive technique for determining the precise atomic and molecular structure of a crystalline compound. analis.com.myicdd.commatrixscientific.com It provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior and physical properties. analis.com.mymatrixscientific.com

Research Findings for this compound:

The crystal structure of this compound has been determined through SCXRD analysis. A study by Juma et al. (2016) provides detailed crystallographic data for this compound. slideshare.netafricanjournalofbiomedicalresearch.com The analysis revealed that this compound crystallizes in the monoclinic system with the space group P2₁/c. africanjournalofbiomedicalresearch.com The asymmetric unit of the structure uniquely contains two independent molecules of this compound. slideshare.netafricanjournalofbiomedicalresearch.com Both molecules are nearly planar. slideshare.netafricanjournalofbiomedicalresearch.com

In the crystal lattice, the molecules are organized into infinite chains along the libretexts.org direction, primarily through N—H···O hydrogen bonds. slideshare.netafricanjournalofbiomedicalresearch.com These chains are further interconnected by C—H···Cl interactions, with a notable donor-acceptor distance of 3.682 (5) Å. slideshare.netafricanjournalofbiomedicalresearch.com However, unlike some other halogenated isatins, no π–π stacking interactions are observed in the crystal structure of this compound. slideshare.netafricanjournalofbiomedicalresearch.com

Comparative Analysis with Derivatives:

The structural features of this compound can be compared with its di-chlorinated derivatives, such as 4,6-dichloroisatin (B101681) and 4,7-dichloroisatin, to understand the influence of additional chlorine substituents on the crystal packing.

4,6-Dichloro-1H-indole-2,3-dione: This derivative crystallizes in the monoclinic P2₁/n space group. Its structure also features infinite chains formed by N—H···O hydrogen bonds. However, in contrast to this compound, it does not exhibit the C—H···Cl interactions or any π–π stacking interactions. researchgate.net

4,7-Dichloro-1H-indole-2,3-dione: This isomer crystallizes in the triclinic P-1 space group. Its molecules form dimers through N—H···O hydrogen bonds. A key feature of its packing is the presence of slipped π–π interactions that propagate along the a-axis, which are absent in both this compound and 4,6-dichloroisatin. rsc.orgrsc.org

The crystallographic data for this compound and these derivatives are summarized in the table below.

| Parameter | This compound africanjournalofbiomedicalresearch.com | 4,6-Dichloro-1H-indole-2,3-dione researchgate.net | 4,7-Dichloro-1H-indole-2,3-dione rsc.orgrsc.org |

| Formula | C₈H₄ClNO₂ | C₈H₃Cl₂NO₂ | C₈H₃Cl₂NO₂ |

| Crystal System | Monoclinic | Monoclinic | Triclinic |

| Space Group | P2₁/c | P2₁/n | P-1 |

| a (Å) | 8.2745 (8) | 9.7711 (8) | 6.5511 (5) |

| b (Å) | 6.0367 (6) | 7.9711 (7) | 7.1565 (6) |

| c (Å) | 14.8609 (14) | 10.8710 (9) | 9.3820 (8) |

| α (°) ** | 90 | 90 | 85.938 (3) |

| β (°) | 100.222 (4) | 108.973 (3) | 84.153 (3) |

| γ (°) | 90 | 90 | 72.822 (3) |

| Volume (ų) ** | 717.86 (12) | 799.88 (12) | 414.89 (6) |

| Z | 4 | 4 | 2 |

This table is interactive. Click on the headers to sort the data.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is another essential analytical technique used to characterize crystalline materials. libretexts.orgcotecna.com Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. libretexts.orgcotecna.com The technique provides a diffraction pattern, which is a fingerprint of the crystalline phases present in the sample. cotecna.com This pattern plots the intensity of diffracted X-rays versus the diffraction angle (2θ). libretexts.org PXRD is widely used for phase identification, determining sample purity, and analyzing the crystalline structure of bulk materials. slideshare.netcotecna.com

Research Findings:

While SCXRD provides detailed atomic coordinates, PXRD is a valuable tool for confirming the bulk crystalline nature of a synthesized compound. In the context of isatin derivatives, PXRD is frequently mentioned as a characterization method. For instance, studies on spirooxindole derivatives synthesized from 5-chloroisatin (B99725), an isomer of this compound, utilize PXRD to confirm the crystalline nature of the products. researchgate.net Similarly, the technique is employed to analyze nanocatalysts that incorporate isatin-based ligands, confirming that the crystalline structure of the support material is preserved after modification. rsc.orgrsc.org

These applications highlight the utility of PXRD in the routine characterization of new compounds derived from chloroisatins. However, a detailed search of the available scientific literature did not yield specific, published powder diffraction patterns or indexed peak lists (2θ values and corresponding intensities) for the compound this compound itself. While the technique is undoubtedly used to verify its crystallinity, the raw or analyzed data is not commonly presented in publications, which tend to favor the more detailed structural information provided by SCXRD. Therefore, a data table for PXRD is not included in this article.

Computational and Theoretical Chemistry Studies of 4 Chloroisatin

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 4-chloroisatin and its derivatives at the quantum mechanical level. lupinepublishers.comcrimsonpublishers.comcrimsonpublishers.com These calculations offer a detailed understanding of the molecule's electronic structure and are routinely used to determine various molecular properties. crimsonpublishers.com

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational process that determines the most stable three-dimensional arrangement of atoms in a molecule by finding the lowest energy configuration. qcware.comatomistica.online This process utilizes gradient-based methods to locate stationary points on the potential energy surface. qcware.com For derivatives of this compound, such as 5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione, DFT calculations at the B3LYP/6-31G(d,p) level are employed to obtain the optimized molecular structure. crimsonpublishers.com This process is crucial as the optimized structure is a prerequisite for more advanced molecular modeling tasks. atomistica.online

The electronic structure of these compounds is also extensively studied. For instance, in a study of S-benzyl β-N-(4-NN bischloroaminophenylmethylene)dithiocarbazate, the molecular structure was optimized using the DFT method with the 6-311G(2d,2p) basis set. orientjchem.org Theoretical investigations of methyl hydrazinecarbodithioate have also utilized DFT for geometry optimization and analysis of electronic structure parameters. ijcce.ac.irresearchgate.net These studies provide insights into the conformational flexibility and relative stability of different conformers. ijcce.ac.ir

Reactivity and Selectivity Prediction

DFT calculations are instrumental in predicting the reactivity and site selectivity of molecules like this compound. lupinepublishers.com Global reactivity descriptors, including chemical hardness (η), chemical potential (µ), and electrophilicity index (ω), are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com A smaller HOMO-LUMO energy gap generally indicates a "soft" molecule that is more polarizable and reactive. crimsonpublishers.comcrimsonpublishers.com

For example, in the study of 1-allyl-5-chloroindoline-2,3-dione (B4394322), a derivative of 5-chloroisatin (B99725), DFT calculations at the B3LYP/6-31G level were used to elucidate its reactivity in 1,3-dipolar cycloaddition reactions. internationaljournalssrg.org The electrophilicity index helped to identify the dipolarophile as the electrophile in the reaction. internationaljournalssrg.org Similarly, for 5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione, a small calculated energy gap suggested it is a "soft" and more polarizable molecule, influencing its biological activity. crimsonpublishers.comcrimsonpublishers.com The molecular electrostatic potential (MEP) map is another tool used to visualize charge distributions and predict sites for electrophilic and nucleophilic attack. lupinepublishers.comorientjchem.org

Regioselectivity in Cycloaddition Reactions

DFT has been successfully applied to understand and predict the regioselectivity of cycloaddition reactions involving derivatives of chloroisatin. internationaljournalssrg.org In a 1,3-dipolar cycloaddition, the regiochemistry is often controlled by the interactions of the frontier molecular orbitals.

A theoretical study on the 1,3-dipolar cycloaddition between 1-allyl-5-chloroindoline-2,3-dione and 4-chlorobenzaldoxime utilized DFT calculations to rationalize the observed complete regioselectivity. internationaljournalssrg.orginternationaljournalssrg.org The analysis of HOMO-LUMO energy gaps between the reactants suggested that the reaction is controlled by the interaction between the HOMO of the oxime and the LUMO of the alkene. internationaljournalssrg.org Furthermore, the calculation of local reactivity indices, such as the Parr functions, helps in identifying the most electrophilic and nucleophilic centers, thereby explaining the preferred orientation of the addition. researchgate.net This theoretical approach confirmed the experimentally observed regioselectivity. internationaljournalssrg.org

Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory, which focuses on the HOMO and LUMO, is a key component of computational analysis for predicting chemical reactivity. acs.org The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most likely to accept them. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. lupinepublishers.comirjweb.com

For derivatives of 5-chloroisatin, such as 5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione, the HOMO and LUMO energies are calculated using DFT. The calculated small energy gap for this compound (ΔEgap=3.5146eV) indicates that it is a "soft" molecule, which is more polarizable and requires less energy for excitation, a factor that can influence its biological activity. crimsonpublishers.comcrimsonpublishers.com The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attacks. crimsonpublishers.comcrimsonpublishers.com In the context of cycloaddition reactions, the relative energies of the HOMO and LUMO of the reacting species determine the reaction's feasibility and control its regioselectivity. internationaljournalssrg.org

Molecular Docking Studies for Receptor Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is a crucial tool in drug discovery for understanding the interactions between a ligand, such as a this compound derivative, and a biological target, typically a protein receptor. researchgate.netnih.gov

In one study, molecular docking was used to investigate the binding affinities of hydrazone derivatives of 5-chloroisatin with a lung cancer protein receptor (4zxt). researchgate.net The results showed that the synthesized ligand and its metal complexes could bind to the receptor with varying free binding energies (EFBE). researchgate.net For example, the main Schiff base ligand derived from 5-chloroisatin and 2,4-dinitrophenylhydrazine (B122626) exhibited a binding energy of -6.86 kcal/mol with the 4zxt receptor. researchgate.net Another study utilized molecular docking to explore the mechanism of action of novel xanthone (B1684191) derivatives as anti-tuberculosis agents by studying their interactions with the MTB C171Q receptor. nih.gov These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex, providing a basis for the rational design of more potent inhibitors. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. wikipedia.org QSAR models use physicochemical properties or theoretical molecular descriptors as predictors for the biological response. wikipedia.org

QSAR studies have been applied to derivatives of isatin (B1672199) to predict their biological activities. For instance, a QSAR study was conducted on xanthone derivatives to design novel anti-tuberculosis agents. nih.gov The study developed a multi-linear regression (MLR) model that correlated the inhibitory concentration (IC50) with electronic descriptors (qC1, qC4, qC9). nih.gov The resulting equation was then used to predict the activity of new, unsynthesized compounds. nih.gov In another example, QSAR models were developed using CORAL software to predict the inhibitory activity of isatin and indole-based compounds against the SARS-CoV 3CLpro enzyme. researchgate.net The quality and predictive power of a QSAR model are assessed through various statistical parameters and validation techniques. nih.govwikipedia.org These models are valuable in drug discovery for screening virtual libraries of compounds and prioritizing them for synthesis and biological testing. scite.ai

Molecular Dynamics (MD) Simulations in Relation to this compound

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic behavior of molecules and their interactions with biological targets over time. In the context of this compound and its derivatives, MD simulations provide critical insights into the stability of ligand-protein complexes, conformational changes, and the specific interactions that govern binding affinity and biological activity.

Recent research has utilized extensive MD simulations to investigate the behavior of N-substituted 2-oxoindoline benzoylhydrazines, which feature the this compound core, as potential modulators of the c-MET kinase, a target in non-small cell lung cancer. nih.gov In a notable study, a 500-nanosecond (ns) MD simulation was performed on a compound derived from this compound in complex with the c-MET active site. nih.gov The primary goal of this simulation was to probe the stability of the ligand within the binding pocket and to understand the dynamic nature of its interactions. nih.gov

The simulation was constructed using the OPLS3 force field, and the system was solvated in an orthorhombic water box with a 0.15 M NaCl salt concentration to mimic physiological conditions. nih.gov The simulation was run under an NPT ensemble, maintaining a constant number of particles, a pressure of 1.01325 bar, and a temperature of 300 K. nih.gov Temperature and pressure were controlled using the Nosé–Hoover thermostat and the Martyna–Tobias–Klein barostat, respectively. nih.gov

Analysis of the MD trajectory focused on the root mean square deviation (RMSD) of the ligand to assess its stability. nih.gov The study revealed that the ligand's orientation and interactions within the c-MET active site, particularly its interactions with key amino acid residues, were crucial for its stabilizing effect. nih.gov For instance, the 2-oxoindoline core, derived from this compound, was observed to interact with a hydrophobic cleft within the enzyme. nih.gov The simulations suggested that introducing electron-withdrawing groups like the chlorine atom at the C4 position of the isatin ring could enhance π-π stacking interactions with specific residues, such as Y1159, thereby potentially improving the inhibitory activity of the compound. nih.gov

These computational findings highlight the importance of the this compound scaffold in designing potent enzyme inhibitors and demonstrate the utility of MD simulations in refining the structure of these inhibitors to achieve enhanced biological activity. nih.gov The detailed analysis of the dynamic interactions provides a rational basis for further structural modifications and the development of more effective therapeutic agents. nih.gov

| Parameter | Value/Setting |

| Simulation Length | 500 ns |

| Ensemble | NPT (constant particle number, pressure, and temperature) |

| Temperature | 300 K |

| Pressure | 1.01325 bar |

| Thermostat | Nosé–Hoover (1.0 ps relaxation time) |

| Barostat | Martyna–Tobias–Klein (isotropic coupling, 2.0 ps relaxation time) |

| Force Field | OPLS3 |

| Solvation | Orthorhombic water box (10 Å buffer distance) |

| Salt Concentration | 0.15 M NaCl |

| Short-range Cutoff | 9 Å |

| Integrator | RESPA (short-range forces updated every 2 steps, long-range every 6 steps) |

Biological Activities and Pharmacological Potential of 4 Chloroisatin Derivatives

Antimicrobial Activities

Antibacterial Activity

Derivatives of 4-chloroisatin have demonstrated notable antibacterial properties. For instance, certain this compound Schiff bases and their N-norfloxacin Mannich bases have shown significant activity against various pathogenic bacteria. asianpubs.orgasianpubs.org One study highlighted that this compound derivatives exhibited higher activity against Shigella sonnei and Klebsiella pneumoniae. asianpubs.org Similarly, Schiff bases of 5-chloroisatin (B99725) have also been found to be effective against bacteria such as Staphylococcus aureus and Escherichia coli. core.ac.uk

Research into 5-chloroisatin derivatives has further expanded the scope of their antibacterial potential. A series of novel 5-chloroisatin derivatives were synthesized and tested against both Gram-positive (Bacillus cereus, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. ijera.com The results indicated that while some compounds showed moderate inhibitory effects, one particular derivative demonstrated significant activity against Bacillus cereus. ijera.com Another study on Schiff bases derived from 5-chloroisatin and their metal complexes also reported antibacterial activity. researchgate.netrasayanjournal.co.in

The introduction of different functional groups to the isatin (B1672199) core has been a key strategy in enhancing antibacterial efficacy. For example, isatin-1,2,4-triazole hybrids showed weak to moderate activity, with 5-nitro substituted derivatives being generally more potent. sci-hub.red In contrast, some 5-(morpholinosulfonyl)isatin derivatives and their thiazole (B1198619) hybrids displayed potential antibacterial activities against a range of pathogens. sci-hub.red Furthermore, N-Mannich bases derived from Schiff bases of isatin and its chloro-derivatives have shown promising results. asianpubs.org

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| This compound N-norfloxacin Mannich bases | Shigella sonnei, Klebsiella pneumoniae | Higher activity compared to norfloxacin. | asianpubs.org |

| 5-Chloroisatin Schiff bases | Staphylococcus aureus, Escherichia coli | Effective antibacterial agents. | core.ac.uk |

| Novel 5-Chloroisatin derivative | Bacillus cereus | Excellent inhibitory activity (MIC 0.156 mg/ml). | ijera.com |

| 5-Chloroisatin Schiff base metal complexes | Various bacteria | Enhanced activity upon complexation. | researchgate.netrasayanjournal.co.in |

| 5-(Morpholinosulfonyl)isatin thiazole hybrid | S. aureus, S. pyogenes, B. subtilis, etc. | Potent antibacterial activity. | sci-hub.red |

Antifungal Activity

In addition to their antibacterial properties, this compound derivatives have been investigated for their antifungal potential. ontosight.ai Studies have shown that Schiff bases of 5-chloroisatin and their corresponding metal complexes exhibit activity against various fungi, including Aspergillus niger and Aspergillus flavus. core.ac.uk The activity of these compounds was observed to be enhanced upon chelation with metal ions. core.ac.uk

Research on chloroisatin-3-semicarbazones has also revealed promising antifungal action. While derivatives of 6-chloroisatin (B1630522) generally showed more potent antimicrobial effects, certain this compound derivatives demonstrated activity against pathogenic fungi. It has been noted that the introduction of electron-withdrawing groups at specific positions on the isatin ring can increase the lipophilic character of the molecule, potentially facilitating its transport across microbial cell membranes and thereby enhancing its antifungal activity. researchgate.net

Further studies on N-Mannich bases of isatin and its derivatives have also reported antifungal properties. asianpubs.org For instance, derivatives of chloroisatin exhibited good activity against Candida albicans. asianpubs.org The antifungal activity of esters derived from 4-chlorocinnamic acid has also been explored, with some compounds showing potent inhibition of fungal growth. nih.gov

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Fungal Strain(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| 5-Chloroisatin Schiff base metal complexes | Aspergillus niger, Aspergillus flavous | Enhanced activity on complexation. | core.ac.uk |

| Chloroisatin-3-semicarbazones | Pathogenic fungi | Showed antifungal activity. | |

| Chloroisatin derivatives | Candida albicans | Good activity. | asianpubs.org |

| Methoxyethyl 4-chlorocinnamate | Candida species | Potent antifungal activity (MIC = 0.13 µmol/mL). | nih.gov |

| Perillyl 4-chlorocinnamate | Candida species | Potent antifungal activity (MIC = 0.024 µmol/mL). | nih.gov |

Antitubercular/Antimycobacterial Activity

The search for new and effective treatments for tuberculosis has led to the investigation of various synthetic compounds, including derivatives of this compound. Isatin and its derivatives have been recognized for their potential as antitubercular agents. researchgate.net

In one study, two series of chloroisatin-3-semicarbazones were synthesized and screened for their activity against Mycobacterium tuberculosis H37Rv. However, in this particular study, none of the this compound derivatives showed significant activity at the tested concentration. researchgate.net Another study involving isatin derivatives also reported on their potential antitubercular activities. ignited.in

Conversely, novel isatin-chalcone derivatives were synthesized and evaluated for their antitubercular activity, among other biological effects. researchgate.net Several of these compounds, which included chloro-substituted derivatives, demonstrated sensitivity against Mycobacterium tuberculosis H37Rv at concentrations of 12.5-25 µg/mL. researchgate.net This suggests that the specific structural modifications of the this compound scaffold are crucial for its antimycobacterial efficacy.

Anticancer and Cytotoxicity Studies

The potential of this compound derivatives as anticancer agents has been a significant area of research. ontosight.ai Various studies have evaluated the cytotoxic effects of these compounds against a range of human cancer cell lines.

One study focused on multi-substituted isatin derivatives and their antiproliferative activities. nih.gov The in vitro cytotoxicity of these compounds was tested against human leukemia (K562), hepatoma (HepG2), and colon cancer (HT-29) cells. nih.gov The results showed that certain derivatives exerted excellent inhibitory effects against these cell lines. nih.gov

In another investigation, imidazolidine (B613845) and thiazolidine-based isatin derivatives were synthesized and evaluated for their anticancer potential. nih.gov These compounds were tested against cervical (HeLa), breast (MCF-7), and liver (HuH-7) cancer cell lines. nih.gov While no significant activity was observed against HeLa and MCF-7 cells, two of the compounds, IST-02 and IST-04, showed significant cytotoxic activity against the HuH-7 liver cancer cell line. nih.gov Importantly, these compounds were found to be less cytotoxic against normal human embryonic kidney (HEK-293) cells, suggesting a degree of selectivity for cancer cells. nih.gov

Furthermore, a series of N4-aryl substituted 5-chloroisatin-3-thiosemicarbazones were synthesized and tested for cytotoxicity, among other biological activities. nih.govcolab.ws The brine shrimp bioassay indicated that these compounds were largely inactive in terms of general cytotoxicity. nih.govcolab.ws However, other studies on isatin derivatives have reported significant cytotoxic activities against various cancer cell lines, with some compounds showing potency comparable to the known anticancer agent cisplatin. researchgate.netjst.go.jp For example, some thiosemicarbazone derivatives showed more potent cytotoxic activity than the standard drug Imatinib on C6 glioma and MCF7 breast cancer cell lines. nih.gov Additionally, acylated Δ²-1,3,4-thiadiazoline derivatives of isatin have shown effective anticancer activity, particularly against breast cancer. banglajol.info

Table 3: Cytotoxicity of Selected this compound Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | IC₅₀/Observed Activity | Reference(s) |

|---|---|---|---|

| Multi-substituted isatin derivative (4l) | K562 (leukemia), HepG2 (liver), HT-29 (colon) | IC₅₀ = 1.75 µM (K562), 3.20 µM (HepG2), 4.17 µM (HT-29) | nih.gov |

| Imidazolidine-based isatin derivative (IST-02) | HuH-7 (liver) | >50% cytotoxicity at 50-500 ng/µL | nih.gov |

| Thiazolidine-based isatin derivative (IST-04) | HuH-7 (liver) | >50% cytotoxicity at 10-500 ng/µL | nih.gov |

| Thiosemicarbazone derivative (3m) | C6 (glioma), MCF7 (breast) | IC₅₀ = 9.08 µg/mL (C6), More effective than Imatinib | nih.gov |

| Quinoxaline derivative (4d) | HeLa (cervical) | Highest cytotoxicity in the series studied. | jst.go.jp |

Enzyme Inhibition Studies

Monoamine Oxidase (MAO) Inhibition

Isatin and its derivatives are known inhibitors of monoamine oxidase (MAO), a family of enzymes crucial in the metabolism of neurotransmitters. google.com This inhibitory activity makes them interesting candidates for the development of treatments for neuropsychiatric and neurodegenerative disorders. researchgate.netnih.gov

A study evaluating a series of isatin analogues as in vitro inhibitors of human MAO-A and MAO-B found that this compound was a potent inhibitor of MAO-A. researchgate.netnih.gov It exhibited an IC₅₀ value of 0.812 µM for MAO-A and was found to be a competitive inhibitor with a Ki value of 0.311 µM. researchgate.netnih.gov This study highlighted that substitutions on the isatin ring significantly influence the potency and selectivity of MAO inhibition. researchgate.netnih.govresearchgate.net

Other research has also explored the structure-activity relationships of isatin derivatives as MAO inhibitors. acs.org While some analogues were less potent than isatin itself, specific substitutions, such as hydroxylation, could shift the inhibitory preference towards MAO-A. srce.hr The development of isatin-based MAO inhibitors continues to be an active area of research, with a focus on designing compounds with high potency and selectivity for either MAO-A or MAO-B. acs.org

Table 4: Monoamine Oxidase (MAO) Inhibition by this compound

| Compound | Enzyme | IC₅₀ | Ki | Inhibition Type | Reference(s) |

|---|---|---|---|---|---|

| This compound | MAO-A | 0.812 µM | 0.311 µM | Competitive | researchgate.netnih.govresearchgate.net |

Carboxylesterase Inhibition

Isatin compounds, the parent structures of this compound, are recognized for their ability to selectively inhibit carboxylesterases. chemicalbook.com These enzymes play a crucial role in the metabolism of a variety of ester-containing drugs and xenobiotics. americanpharmaceuticalreview.com The inhibitory action of isatin derivatives on carboxylesterases suggests their potential in modulating drug metabolism and efficacy. americanpharmaceuticalreview.comresearchgate.net Specifically, the ethane-1,2-dione moiety present in the isatin core is a key feature for potent carboxylesterase inhibition. americanpharmaceuticalreview.com While direct studies on this compound derivatives are limited in this specific context, the known inhibitory profile of the broader isatin family points to a promising area for future investigation. chemicalbook.comamericanpharmaceuticalreview.com

Urease Inhibition

Derivatives of this compound have demonstrated significant potential as urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea, and its inhibition is a key strategy in the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori.

A series of N4-aryl substituted 5-chloroisatin-3-thiosemicarbazones were synthesized and evaluated for their urease inhibitory activity. nih.govcolab.ws Several of these compounds exhibited potent inhibition, with IC50 values ranging from 38.91 µM to 76.65 µM. nih.govcolab.ws Notably, compounds with specific substitutions on the phenyl ring at the N4 position of the thiosemicarbazone moiety showed enhanced inhibitory potential, highlighting the importance of these structural features for activity. nih.govcolab.ws

In another study, N4-benzyl substituted 5-chloroisatin-3-thiosemicarbazones were found to be highly effective urease inhibitors, with IC50 values significantly better than the standard inhibitor, thiourea (B124793). scite.airesearchgate.netsemanticscholar.org The most potent compounds in this series exhibited IC50 values ranging from 1.31 ± 0.06 to 3.24 ± 0.15 µM, compared to 22.3 ± 1.12 µM for thiourea. scite.ai

Furthermore, isatin-based Schiff base derivatives of ibuprofen (B1674241) and mefenamic acid have been identified as dual inhibitors of urease and α-glucosidase. unich.it One particular derivative, 7r , demonstrated a urease inhibition IC50 value of 11.36 ± 1.32 µM, which was more potent than the standard thiourea (IC50 = 21.37 ± 1.76 µM). unich.it

Spiro indeno[1,2-b]pyrido[2,3-d]pyrimidine-5,3′-indoline derivatives synthesized from 5-chloroisatin also showed good urease inhibitory potency, with IC50 values in the micromolar range. brieflands.com For instance, the derivative 4d , synthesized using 5-chloroisatin, displayed an IC50 value of 5.557 µM. brieflands.com

These findings underscore the potential of this compound derivatives as a valuable scaffold for the development of novel urease inhibitors.

Table 1: Urease Inhibition by this compound Derivatives

| Compound Class | Specific Derivative(s) | IC50 (µM) | Standard (IC50, µM) |

|---|---|---|---|

| N4-Aryl Substituted 5-Chloroisatin-3-Thiosemicarbazones | 2f , 2m | 38.91, 39.50 | - |

| N4-Benzyl Substituted 5-Chloroisatin-3-Thiosemicarbazones | - | 1.31 ± 0.06 to 3.24 ± 0.15 | Thiourea (22.3 ± 1.12) |

| Isatin-Ibuprofen/Mefenamic Acid Schiff Bases | 7r | 11.36 ± 1.32 | Thiourea (21.37 ± 1.76) |

α-Glucosidase Inhibition

α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. Several derivatives of this compound have been investigated for their α-glucosidase inhibitory activity.

Isatin-based Schiff base derivatives have shown promise in this area. nih.gov For instance, a series of isatin-thiazole derivatives were synthesized and screened, with some compounds displaying potent α-glucosidase inhibitory activity. researchgate.net One derivative, 6p , which featured a 5-methylisatin (B515603) core, exhibited a very low IC50 value of 5.36 ± 0.13 µM, significantly more potent than the standard drug acarbose (B1664774) (IC50 = 817.38 ± 6.27 µM). researchgate.net Another study on coumarin-isatin derivatives identified compound 3d , (Z)-3-(2-(1,3,4-thiadiazol-2-yl)hydrazono)-1-(4-chlorobenzyl)indolin-2-one, as a potent α-glucosidase inhibitor with an IC50 value of 3.12 ± 1.25 µM, which was more active than the standard resveratrol (B1683913) (IC50 = 22.00 ± 1.15 μM). researchgate.net

Isatin-based ibuprofen and mefenamic acid Schiff base derivatives have also been explored as dual inhibitors of α-glucosidase and urease. unich.it The derivative 7r showed an α-glucosidase inhibition IC50 value of 39.3 ± 1.17 µM, which was considerably more potent than acarbose (IC50 = 375.82 ± 1.76 µM). unich.it

These studies highlight the potential of the this compound scaffold in designing effective α-glucosidase inhibitors for the management of type 2 diabetes. frontiersin.orgnih.govsioc-journal.cnd-nb.info

Table 2: α-Glucosidase Inhibition by this compound Derivatives

| Compound Class | Specific Derivative | IC50 (µM) | Standard (IC50, µM) |

|---|---|---|---|

| Isatin-Thiazole Derivatives | 6p (5-methylisatin) | 5.36 ± 0.13 | Acarbose (817.38 ± 6.27) |

| Coumarin-Isatin Derivatives | 3d | 3.12 ± 1.25 | Resveratrol (22.00 ± 1.15) |

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, and their inhibition is a major target for anti-inflammatory drugs. nih.govacs.org Isatin and its derivatives have been reported to inhibit the production of inflammatory mediators through their effect on COX-2 expression. mdpi.com

Studies have shown that 5- and 6-chloroisatin can inhibit the production of prostaglandin (B15479496) E2 (PGE2), a key product of the COX pathway. mdpi.com Specifically, 5-chloroisatin and 6-chloroisatin were found to down-regulate the expression of iNOS protein, which is often co-expressed with COX-2 during inflammation. mdpi.com While direct IC50 values for COX inhibition by this compound derivatives are not extensively reported, the observed effects on inflammatory mediator production suggest an indirect inhibitory role. mdpi.com

A series of spirooxindole based benzo[b]furan scaffolds synthesized from 5-chloroisatin were evaluated for their COX inhibitory activity. While some compounds showed powerful COX-1 inhibitory abilities, their effect on COX-2 was weaker. For example, compound 5a exhibited an IC50 of 20.42 µM for COX-1.

These findings suggest that the this compound scaffold could be a starting point for developing more selective COX-2 inhibitors. researchgate.netresearchgate.net

Antioxidant Activity

This compound and its derivatives have demonstrated notable antioxidant properties. ontosight.airesearchgate.net Antioxidants are crucial for combating oxidative stress, a condition linked to various chronic diseases.

In one study, Schiff bases of 5-chloroisatin-thiocarbohydrazone were prepared and their antioxidant features were evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging method. x-mol.netdntb.gov.ua The results indicated that the isatin group could influence the antioxidant effect of the resulting Schiff bases. x-mol.net

Another study investigated a series of novel spiro azetidine (B1206935) and thioazetidine scaffolds incorporating a 7-chloroisatin (B1582877) subunit. These compounds exhibited noteworthy to excellent antioxidant activity in vitro. One of the compounds, when tested in vivo, also showed commendable performance as an antioxidant agent.

Furthermore, isatin derivatives, in general, have been reported to possess antioxidant activity. nih.govnih.gov For instance, 3,3-bis(4-amino-2,5-dimethoxyphenyl)-1,3-dihydroindol-2-one and certain antitumor E-3-(2-chloro-3-indolylmethylene)1,3-dihydroindol-2-ones displayed good chemical antioxidant activity. nih.gov

Antiglycation Effects

Glycation is a non-enzymatic reaction between proteins and sugars, leading to the formation of advanced glycation end-products (AGEs), which are implicated in the complications of diabetes. Isatin derivatives have shown potential as antiglycation agents. nih.gov

A series of N4-benzyl substituted 5-chloroisatin-3-thiosemicarbazones were screened for their antiglycation effects. scite.airesearchgate.netsemanticscholar.org Eight out of the fifteen compounds tested were found to be potent glycation inhibitors. scite.ai Five of these compounds proved to be exceedingly efficient, displaying glycation inhibition greater than the reference inhibitor, rutin (B1680289) (IC50 values ranging from 114.51 ± 1.08 to 229.94 ± 3.40 µM versus 294.5 ± 1.5 µM for rutin). scite.ai This indicates that the 5-chloroisatin scaffold is a promising template for developing new antiglycation agents. scite.ai

Table 3: Antiglycation Activity of N4-Benzyl Substituted 5-Chloroisatin-3-Thiosemicarbazones

| Compound | IC50 (µM) | Standard (Rutin) IC50 (µM) |

|---|---|---|

| 5c | 114.51 ± 1.08 | 294.5 ± 1.5 |

| 5h | Potent inhibitor | 294.5 ± 1.5 |

| 5i | Potent inhibitor | 294.5 ± 1.5 |

| 5j | Potent inhibitor | 294.5 ± 1.5 |

| 5n | Potent inhibitor | 294.5 ± 1.5 |

Anti-inflammatory Activity

This compound derivatives have emerged as a significant class of compounds with potent anti-inflammatory properties. ontosight.ainih.gov Their mechanism of action often involves the inhibition of key inflammatory mediators.

Isatin and its halogenated derivatives, including 5- and 6-chloroisatin, have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cells. mdpi.commdpi.com The anti-inflammatory activity of isatins is dependent on both the position and the type of halogen substituent. mdpi.com For instance, in terms of NO inhibition, the activity order was found to be 6-bromoisatin (B21408) > 5-bromoisatin (B120047) > isatin > 7-bromoisatin, while for TNF-α inhibition, the order was 5-bromoisatin > 6-bromoisatin > isatin. mdpi.com

In a study evaluating the anti-neuroinflammatory potential of isatin derivatives, a chlorinated derivative showed promising results in reducing the release of nitric oxide, pro-inflammatory interleukin 6 (IL-6), and TNF-α by microglial cells. nih.gov

A specific 5-chloroisatin derivative, (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide (COPHCT), demonstrated significant anti-inflammatory effects in mice. nih.gov It reduced carrageenan-induced paw edema and leukocyte migration in a zymosan-induced air pouch model. nih.gov The presence of a chlorine atom at the C5 position of the isatin ring has been associated with high analgesic and anti-inflammatory activities. nih.gov

Furthermore, semicarbazones derived from 6-chloroisatin have exhibited good antimicrobial activity, which can be linked to anti-inflammatory effects in the context of infectious diseases. The enhanced electronic character due to the chloro group at the isatin residue is thought to favor greater penetration through microbial membranes.

These findings collectively highlight the significant potential of this compound derivatives as a source of new anti-inflammatory agents. researchgate.net

Antiviral Activity

Derivatives of this compound have demonstrated notable potential as antiviral agents, drawing interest in the development of new therapeutic strategies. Isatin-β-thiosemicarbazones, in particular, have been recognized for their effectiveness against various pox viruses, including rabbit-pox and cowpox. drdo.gov.in The antiviral properties of these compounds are often enhanced by the addition of alkyl and halogen substituents. drdo.gov.in

Research into the antiviral applications of this compound has extended to the synthesis of Schiff bases. For instance, a series of these bases were created by reacting 4-(4'-chlorophenyl)-6-(4"-hydroxyphenyl)-2-aminopyrimidines with this compound. researchgate.net Subsequent evaluation of these compounds revealed their activity against several viral strains. researchgate.net

Furthermore, this compound serves as a key intermediate in the synthesis of more complex antiviral and anticancer pharmaceuticals. ontosight.ai Its structural versatility allows for the creation of diverse derivatives with a range of biological activities. ontosight.ai For example, some isatin derivatives have shown inhibitory effects against the replication of HIV and influenza viruses. ontosight.ai The antiviral mechanism of certain isatin analogues has been attributed to the inhibition of viral DNA or RNA synthesis. drdo.gov.in

In the context of Human Immunodeficiency Virus (HIV), specific isatin derivatives have been investigated for their anti-HIV properties. nih.gov While some Mannich bases of isatin and thiosemicarbazide (B42300) did not show significant anti-HIV activity below their toxic concentrations nih.gov, other studies have identified isatin derivatives with inhibitory effects on HIV-1 replication. nih.gov For instance, certain aminopyrimidinimino isatin derivatives have been shown to inhibit the HIV-1 reverse transcriptase enzyme. nih.gov

The following table provides an overview of the antiviral activity of selected this compound derivatives:

| Derivative Type | Virus Targeted | Observed Activity |

| Isatin-β-thiosemicarbazones | Pox viruses (e.g., rabbit-pox, cowpox) | Effective against viral replication drdo.gov.in |

| Schiff bases | Various viral strains | Antiviral activity demonstrated researchgate.net |

| Aminopyrimidinimino isatins | HIV-1 | Inhibition of reverse transcriptase nih.gov |

Other Biological Activities

Certain derivatives of this compound have been identified as having plant growth-regulating properties. chemicalbook.com Specifically, this compound is recognized as a selective herbicide effective against dicotyledonous plants. drdo.gov.in The introduction of a chlorine atom at the 4-position of the isatin ring is a key feature contributing to this activity. drdo.gov.in Isatin and its derivatives, including those with halogen substitutions, are known to influence plant growth and development. researchgate.net The indole (B1671886) ring system, a core component of these compounds, is associated with a wide range of biological activities in plants. researchgate.net

Research has shown that the spatial arrangement of atoms in indole compounds can significantly impact their growth-regulating efficacy. frontiersin.org While specific studies on the precise mechanism of this compound's herbicidal action are ongoing, its derivatives are considered part of a broader class of indole compounds that play a role in regulating plant physiological processes. researchgate.netfrontiersin.org

A number of this compound derivatives have been synthesized and evaluated for their potential as anticonvulsant agents. researchgate.netsaspublishers.com Semicarbazone and hydrazone derivatives, in particular, have been a focus of this research. researchgate.net Studies involving various animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, have been used to assess the anticonvulsant efficacy of these compounds. saspublishers.comualberta.ca

One notable derivative, 6-chloroisatin-3-(4-bromophenyl)-semicarbazone, has demonstrated significant activity in multiple anticonvulsant screening tests. saspublishers.comualberta.canih.gov This compound was found to be more active than some established antiepileptic drugs like phenytoin (B1677684) and valproic acid in these preclinical models. ualberta.canih.gov The presence of a halogen, such as chlorine, on the isatin ring is considered a contributing factor to the observed anticonvulsant properties. srce.hr

The structural features of these derivatives, including the potential for hydrogen bonding, are believed to be crucial for their interaction with biological targets and their resulting anticonvulsant effects. ualberta.canih.gov The following table summarizes the anticonvulsant activity of a key this compound derivative:

| Compound | Anticonvulsant Test Models | Key Findings |

| 6-chloroisatin-3-(4-bromophenyl)-semicarbazone | MES, scPTZ, scSTY | Showed good activity in all three tests; more active than phenytoin and valproic acid in preclinical studies. saspublishers.comualberta.canih.gov |